molecular formula C28H16N4O4 B14150169 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 295348-56-0

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14150169
CAS No.: 295348-56-0
M. Wt: 472.4 g/mol
InChI Key: AVOHLAKDFQFULW-UHFFFAOYSA-N
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Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazines and isoindoles This compound is characterized by its unique structure, which includes a benzoxazinone moiety and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method involves the cyclization of anthranilic acid amides to form the benzoxazinone moiety . The reaction conditions often include the use of solvents such as pyridine and reagents like benzoyl chloride or acetic anhydride . The phenyldiazenyl group is introduced through diazotization reactions, where aniline derivatives are treated with nitrous acid followed by coupling with phenyl compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzoxazinone moiety can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes . The phenyldiazenyl group can undergo photochemical reactions, making the compound useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzoxazinone moiety and a phenyldiazenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

295348-56-0

Molecular Formula

C28H16N4O4

Molecular Weight

472.4 g/mol

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C28H16N4O4/c33-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(35)36-25)16-23(21)27(34)32(26)20-13-11-19(12-14-20)31-30-18-6-2-1-3-7-18/h1-16H

InChI Key

AVOHLAKDFQFULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5

Origin of Product

United States

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